Cas no 821799-45-5 (Benzene, 1,1'-[(2E)-3-(trifluoromethyl)-2-pentene-1,5-diyl]bis-)

Benzene, 1,1'-[(2E)-3-(trifluoromethyl)-2-pentene-1,5-diyl]bis- structure
821799-45-5 structure
Product name:Benzene, 1,1'-[(2E)-3-(trifluoromethyl)-2-pentene-1,5-diyl]bis-
CAS No:821799-45-5
MF:C18H17F3
MW:290.32278
CID:696301
PubChem ID:71419710

Benzene, 1,1'-[(2E)-3-(trifluoromethyl)-2-pentene-1,5-diyl]bis- Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1,1'-[(2E)-3-(trifluoromethyl)-2-pentene-1,5-diyl]bis-
    • [5-phenyl-3-(trifluoromethyl)pent-2-enyl]benzene
    • 1,1'-[3-(Trifluoromethyl)pent-2-ene-1,5-diyl]dibenzene
    • DTXSID40838940
    • 821799-45-5
    • Inchi: InChI=1S/C18H17F3/c19-18(20,21)17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-10,13H,11-12,14H2
    • InChI Key: KUKNZWRFISQIFH-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)CCC(=CCC2=CC=CC=C2)C(F)(F)F

Computed Properties

  • Exact Mass: 290.12823503g/mol
  • Monoisotopic Mass: 290.12823503g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 318
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • Topological Polar Surface Area: 0Ų
  • XLogP3: 6.2

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